3,3',4,5,5'-Pentachlorobiphenyl
Overview
Description
3,3',4,5,5'-Pentachlorobiphenyl, commonly referred to as PCB-5, is a synthetic organic chemical compound that belongs to the family of polychlorinated biphenyls (PCBs). PCB-5 is an extremely stable and persistent compound that is resistant to breakdown by natural processes, making it a long-lasting pollutant in the environment. PCB-5 is a colorless, odorless, and tasteless solid that is insoluble in water, but soluble in organic solvents. It has a low vapor pressure and is not volatile. PCB-5 can be found in a variety of industrial and consumer products, including paints, adhesives, sealants, and electrical insulation.
Scientific Research Applications
Photodechlorination Pathways
- Reductive Dechlorination : A study explored the photodechlorination pathways of 3,3',4,5,5'-pentachlorobiphenyl (PentaCB) under UV irradiation in alkaline 2-propanol. The study found that steric and electronic effects significantly influence the dechlorination pattern of these substrates (Yao et al., 1997).
Binding Interactions and Molecular Simulations
- Interaction with Pepsin : Research conducted using density functional theory calculation and molecular simulations investigated the interaction of 3,3',4,4',5-pentachlorobiphenyl with pepsin. The study suggests that this compound could potentially bind to the hydrophobic cavity of pepsin, influencing the enzyme's secondary structure (Yue et al., 2020).
Chemical Properties and Reactions
- Density Functional Theory Studies : A study using density functional theory provided insights into the adiabatic ionization potentials and electron affinities of various polychlorinated biphenyls, including 3,3',4,5,5'-pentachlorobiphenyl. It highlighted the importance of the planarity of the ions' structure (Arulmozhiraja et al., 2002).
Environmental Impact and Metabolism
- Tissue Localization in Mice : A study observed the specific accumulation of certain pentachlorobiphenyls, including 3,3',4,5,5'-pentachlorobiphenyl, in the lung parenchyma of mice, suggesting a unique affinity of these compounds for certain tissues (Brandt et al., 1981).
Solubility and Catalytic Reduction
- Solubility in Supercritical Fluids : Research on the solubility of various polychlorinated biphenyl congeners, including 3,3',4,5,5'-pentachlorobiphenyl, in supercritical fluids like CO2, revealed insights into their solubility behavior, which is crucial for understanding their environmental distribution and potential remediation (Anitescu & Tavlarides, 1999).
Photolysis and Degradation Studies
- Photolysis in Solution : A study on the photolysis of 3,3’,4,4’,5‐pentachlorobiphenyl in solution identified the major photoproducts and suggested pathways of photodegradation, which is vital for understanding how these compounds break down in the environment (Miao et al., 1997).
Neurotoxic Effects and Immunotoxicity
- Neurotoxic and Immunotoxic Effects : Research has been conducted on the neurotoxic effects of neonatal exposure to different polychlorinated biphenyls, including 3,3',4,4',5-pentachlorobiphenyl, in mice. These studies provide critical insights into the potential health risks associated with exposure to these compounds (Eriksson & Fredriksson, 1998).
properties
IUPAC Name |
1,2,3-trichloro-5-(3,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-1-6(2-9(14)5-8)7-3-10(15)12(17)11(16)4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVAYAXIPRGORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074145 | |
Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,5,5'-Pentachlorobiphenyl | |
CAS RN |
39635-33-1 | |
Record name | PCB 127 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39635-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,5,5'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01N0V0N4S2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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